Dimethyl-d6-amine
Overview
Description
Dimethyl-d6-amine is a useful research compound. Its molecular formula is C2H7N and its molecular weight is 51.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Deuterium-Labeled Compounds : Endoori et al. (2019) describe a novel and efficient approach for synthesizing deuterium-labeled olopatadine-d6, using dimethyl sulfate-d6 during the alkylation of a primary amine intermediate. This method avoids using expensive labeled reagents like dimethyl amine-d6, commonly used in traditional synthetic routes (Endoori, Gulipalli, Bodige, & Seelam, 2019).
Environmental Studies : Wang and Lee (1990) discuss the distribution and adsorption behavior of amines, including dimethyl amine, in marine and lacustrine sediments. Their study emphasizes the significance of these amines in aquatic environments, influenced by factors like salinity and sediment composition (Wang & Lee, 1990).
Medical Diagnostics : Wzorek et al. (2010) explore the application of GC-MS with SPME and thermal desorption techniques for determining dimethylamine and trimethylamine in gaseous samples, particularly for medical diagnostics in patients with renal disease (Wzorek, Mochalski, S̆liwka, & Amann, 2010).
Theoretical and Experimental Chemistry : Fatima et al. (2021) focus on the experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), a derivative of dimethyl amine, using DFT/TD-DFT methods and molecular docking studies (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).
Analytical Chemistry : Liu et al. (2022) discuss the use of a new pyrylium salt for derivatizing amino compounds, including dimethyl amine, in the analysis of the amine submetabolome in herbs and clinical tissues using LC-MS (Liu, Bao, Zhang, Qin, Chen, Wang, Zhu, Yin, Lin, Feng, Zhang, & Guo, 2022).
Safety and Hazards
Future Directions
While there is a lot of information available about Dimethyl-d6-amine, more research is needed to fully understand its properties and potential applications. For instance, more work is needed to determine the full spectrum of immunological changes produced by this compound treatment . Furthermore, the use of biobased primary and secondary amines with current available biobased resources is an area of active research .
Mechanism of Action
Target of Action
Dimethyl-d6-amine, also known as Bis(trideuteriomethyl)amine, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound interacts with its targets in a manner that is influenced by its deuterated nature . More detailed information about its interaction with targets and the resulting changes would require further scientific research.
Biochemical Pathways
It’s known that deuterated compounds can influence various biochemical reactions due to the kinetic isotope effect
Result of Action
As a deuterated compound, it may exhibit unique effects due to the presence of deuterium . .
Biochemical Analysis
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1,1,1-trideuterio-N-(trideuteriomethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDSFDQCJNGOL-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473742 | |
Record name | Dimethyl-d6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-36-9 | |
Record name | Dimethyl-d6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14802-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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